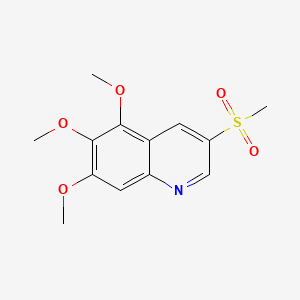

3-Methanesulfonyl-5,6,7-trimethoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-5,6,7-trimethoxyquinoline typically involves the use of transition-metal catalyzed reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of transition-metal catalysis and the use of environmentally benign reagents are likely to be employed to ensure efficient and scalable production .

Análisis De Reacciones Químicas

Types of Reactions

3-Methanesulfonyl-5,6,7-trimethoxyquinoline can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Aplicaciones Científicas De Investigación

3-Methanesulfonyl-5,6,7-trimethoxyquinoline has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3-Methanesulfonyl-5,6,7-trimethoxyquinoline involves its interaction with tubulin, a protein that is essential for cell division . By inhibiting tubulin polymerization, this compound can arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells . Molecular docking studies have shown that this compound binds to the catalytic site of tubulin, disrupting its function .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other quinoline derivatives such as:

5,6,7-Trimethoxyquinoline: Lacks the methanesulfonyl group but shares the trimethoxy substitution pattern.

3-Methanesulfonylquinoline: Lacks the trimethoxy groups but contains the methanesulfonyl group.

Uniqueness

3-Methanesulfonyl-5,6,7-trimethoxyquinoline is unique due to the combination of its methanesulfonyl and trimethoxy groups, which contribute to its specific biological activities and chemical properties .

Actividad Biológica

3-Methanesulfonyl-5,6,7-trimethoxyquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C12H15N1O5S

Molecular Weight: 299.32 g/mol

IUPAC Name: this compound

The compound features a quinoline backbone with methanesulfonyl and trimethoxy substituents, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that various quinoline derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, it is reasonable to infer its potential based on related compounds.

Comparative Antimicrobial Efficacy

A study comparing the antimicrobial activity of several quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) reported minimum inhibitory concentration (MIC) values for various compounds. The following table summarizes the MIC values for selected quinolines:

| Compound | MIC (µg/mL) against MRSA |

|---|---|

| 4-Hydroxy-3-iodo-quinol-2-one | 0.049 |

| This compound | TBD |

| Vancomycin | 0.78 |

Note: The MIC for this compound is yet to be determined (TBD) in direct studies but is expected to be in a comparable range due to structural similarities with other active quinoline derivatives.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.

Case Studies on Anticancer Effects

-

Study on Quinoline Derivatives:

A study evaluated the cytotoxic effects of several quinoline derivatives on different cancer cell lines. The findings suggested that certain substitutions on the quinoline ring enhance cytotoxicity against breast and colon cancer cells. -

Mechanism of Action:

The proposed mechanisms include:- Induction of apoptosis in cancer cells.

- Inhibition of specific kinases involved in cancer progression.

- Disruption of DNA replication processes.

While specific mechanisms for this compound are not fully elucidated, insights can be drawn from related compounds:

- Enzyme Inhibition: Similar quinolines have been shown to inhibit enzymes critical for microbial growth and cancer cell survival.

- Receptor Binding: The methanesulfonyl group may facilitate interactions with biological receptors or enzymes, enhancing the compound's efficacy.

Propiedades

Fórmula molecular |

C13H15NO5S |

|---|---|

Peso molecular |

297.33 g/mol |

Nombre IUPAC |

5,6,7-trimethoxy-3-methylsulfonylquinoline |

InChI |

InChI=1S/C13H15NO5S/c1-17-11-6-10-9(12(18-2)13(11)19-3)5-8(7-14-10)20(4,15)16/h5-7H,1-4H3 |

Clave InChI |

ASCWDBZVFRYADN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C2C=C(C=NC2=C1)S(=O)(=O)C)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.